molecular formula C12H10N2O B13701693 5-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile

5-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile

Cat. No.: B13701693
M. Wt: 198.22 g/mol
InChI Key: SAOMNMSOWGLMBK-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The presence of a methoxyphenyl group and a carbonitrile group in the structure of this compound makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile typically involves multistep organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization and subsequent dehydration to form the pyrrole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-1H-pyrrole-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole-3-carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the carbonitrile group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at the 2-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., bromine). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions include pyrrole-3-carboxylic acids, amines, and various substituted pyrrole derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

5-(4-Methoxyphenyl)-1H-pyrrole-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile include:

Uniqueness

What sets this compound apart is its unique combination of a methoxyphenyl group and a carbonitrile group attached to the pyrrole ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

5-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C12H10N2O/c1-15-11-4-2-10(3-5-11)12-6-9(7-13)8-14-12/h2-6,8,14H,1H3

InChI Key

SAOMNMSOWGLMBK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CN2)C#N

Origin of Product

United States

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